molecular formula C8H12ClN3O B13976407 1-(4-(Aminomethyl)phenyl)urea hydrochloride

1-(4-(Aminomethyl)phenyl)urea hydrochloride

Cat. No.: B13976407
M. Wt: 201.65 g/mol
InChI Key: GQRZWYZPTCLBQV-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)urea hydrochloride is a chemical compound with the molecular formula C8H11N3O·HCl It is a derivative of urea, featuring an aminomethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Aminomethyl)phenyl)urea hydrochloride can be synthesized through a multi-step process involving the reaction of 4-aminomethylbenzylamine with isocyanates. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)urea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted urea compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)urea hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-(Aminomethyl)phenyl)urea hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-(4-(Aminomethyl)phenyl)urea: The non-hydrochloride form of the compound.

    4-(Aminomethyl)phenylurea derivatives: Compounds with different substituents on the phenyl ring.

Uniqueness: 1-(4-(Aminomethyl)phenyl)urea hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]urea;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c9-5-6-1-3-7(4-2-6)11-8(10)12;/h1-4H,5,9H2,(H3,10,11,12);1H

InChI Key

GQRZWYZPTCLBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)N.Cl

Origin of Product

United States

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